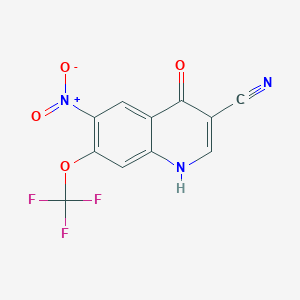
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- is a complex organic compound with the molecular formula C11H4F3N3O4. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
準備方法
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- involves multiple steps, typically starting from commercially available quinoline derivatives. The synthetic route often includes nitration, hydroxylation, and trifluoromethoxylation reactions under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
化学反応の分析
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
科学的研究の応用
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that include inhibition of enzyme activity or modulation of receptor functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- can be compared with other quinoline derivatives such as:
3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-6-nitro-: This compound has a fluorine atom instead of a trifluoromethoxy group, which may result in different biological activities and chemical properties.
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-: Lacks the trifluoromethoxy group, making it less hydrophobic and potentially altering its reactivity and interactions.
The unique trifluoromethoxy group in 3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C11H4F3N3O4 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC名 |
6-nitro-4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H4F3N3O4/c12-11(13,14)21-9-2-7-6(1-8(9)17(19)20)10(18)5(3-15)4-16-7/h1-2,4H,(H,16,18) |
InChIキー |
PDFZXGKDJKKKLK-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)NC=C(C2=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


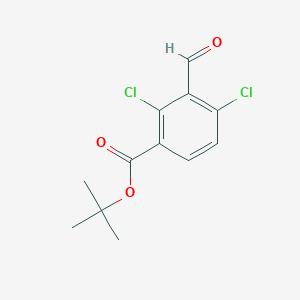
![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
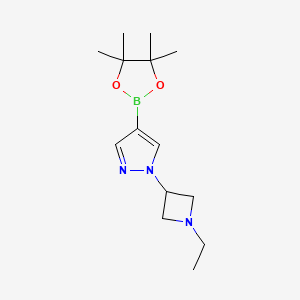

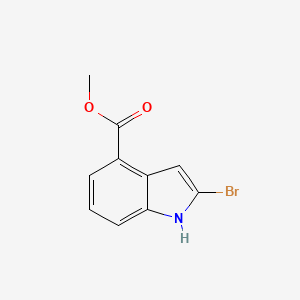
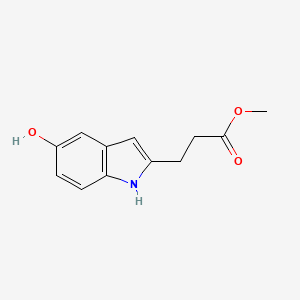
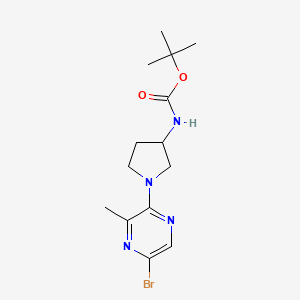
![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)
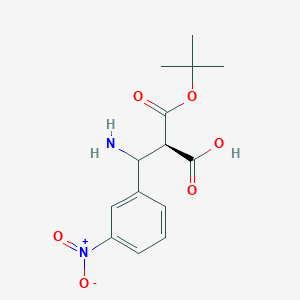
![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)

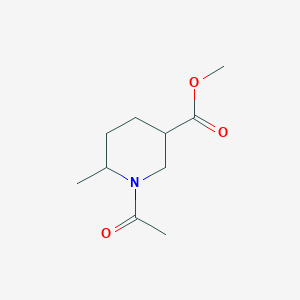
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid](/img/structure/B13925849.png)

